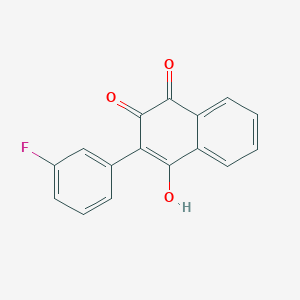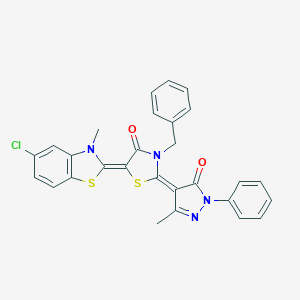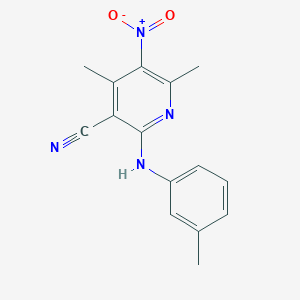![molecular formula C10H17N3OS2 B402991 N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B402991.png)
N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hexylsulfanyl group attached to the thiadiazole ring, along with an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
-
Introduction of the Hexylsulfanyl Group: : The hexylsulfanyl group can be introduced by reacting the thiadiazole intermediate with hexylthiol in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate.
-
Acetylation: : The final step involves the acetylation of the thiadiazole derivative with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
-
Reduction: : Reduction of the compound can yield thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Thiadiazole derivatives, including N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. These compounds are being investigated for their potential use in developing new therapeutic agents.
-
Medicine: : The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as an active pharmaceutical ingredient in treating various diseases.
-
Industry: : this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide is primarily related to its interaction with biological targets. The compound can inhibit the activity of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
N-(3-Methylthio-[1,2,4]thiadiazol-5-yl)-acetamide: Similar structure with a methylthio group instead of a hexylsulfanyl group.
N-(3-Ethylthio-[1,2,4]thiadiazol-5-yl)-acetamide: Contains an ethylthio group.
N-(3-Propylthio-[1,2,4]thiadiazol-5-yl)-acetamide: Contains a propylthio group.
Uniqueness
N-[3-(hexylsulfanyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H17N3OS2 |
|---|---|
分子量 |
259.4g/mol |
IUPAC名 |
N-(3-hexylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H17N3OS2/c1-3-4-5-6-7-15-10-12-9(16-13-10)11-8(2)14/h3-7H2,1-2H3,(H,11,12,13,14) |
InChIキー |
HJAMEJFVWZULLF-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NSC(=N1)NC(=O)C |
正規SMILES |
CCCCCCSC1=NSC(=N1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402909.png)
![3-(3-bromophenyl)-5-(4-fluorophenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402911.png)

![2,4-Dimethylbenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402916.png)
![3-Nitro-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402917.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402918.png)

![3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B402925.png)
![ethyl 4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B402926.png)
![(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402927.png)

![3-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B402929.png)
![4-(Benzyloxy)-3-ethoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402930.png)
